PNMT Inhibitory Activity
This compound has documented inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), an enzyme catalyzing the conversion of norepinephrine to epinephrine [1]. The binding affinity is quantitatively characterized by a Ki value of 1.11 × 10⁶ nM (1.11 mM) measured against bovine PNMT using a radiochemical assay [2]. While this Ki indicates relatively weak enzyme inhibition, the documented target engagement establishes PNMT as a biochemically validated interaction target for this compound [3]. No direct head-to-head comparative PNMT inhibition data exist for the meta-position isomer (3-{[(1-methoxypropan-2-yl)amino]methyl}phenol) or halogenated analogs in the public domain. Absent such comparator data, no claim can be made regarding superior or inferior activity relative to other 1-methoxypropan-2-yl-substituted aminomethylphenols.
| Evidence Dimension | PNMT enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | No direct comparator data available for meta-position isomer or halogenated analogs |
| Quantified Difference | Not calculable due to absence of comparator data |
| Conditions | In vitro radiochemical assay against bovine phenylethanolamine N-methyltransferase; exact temperature, pH, and substrate concentration not specified in accessible records |
Why This Matters
This documented PNMT binding data provides a biochemical validation anchor for target engagement studies, whereas structurally similar analogs lack any publicly available binding characterization data to support comparable research applications.
- [1] PubChem. Phenylethanolamine N-methyltransferase (PNMT) Summary. View Source
- [2] BindingDB. Entry BDBM50367284 (CHEMBL291584): Ki = 1.11E+6 nM against bovine PNMT. View Source
- [3] ChEMBL. Compound CHEMBL291584 Activity Summary. View Source
